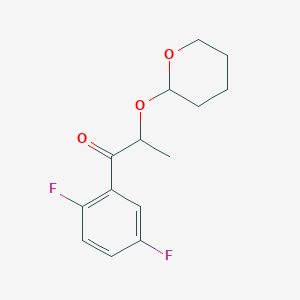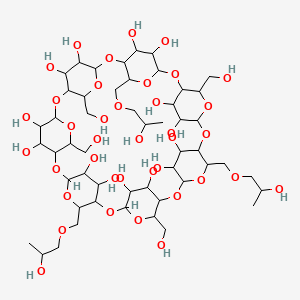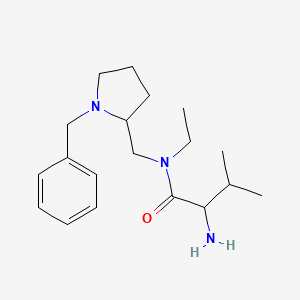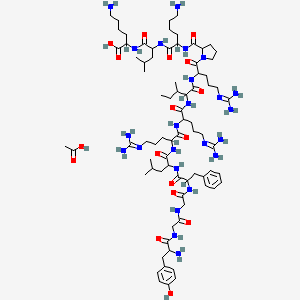![molecular formula C20H26N5O6P B14791434 N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)
N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is a complex organic compound that features a purine base, a benzamido group, and a phosphonate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Attachment of the Hydroxypropan-2-yl Group: This step involves the reaction of the purine base with a suitable epoxide or halohydrin under basic conditions.
Phosphonate Ester Formation: The final step involves the reaction of the intermediate with diethyl phosphite under acidic or basic conditions to form the phosphonate ester.
Industrial Production Methods
Industrial production of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropan-2-yl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the benzamido group, potentially converting it to an amine.
Substitution: The phosphonate ester can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phosphonates.
科学的研究の応用
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in nucleotide synthesis and metabolism.
Pathways Involved: Inhibition of key enzymes can disrupt DNA and RNA synthesis, leading to antiviral or anticancer effects.
類似化合物との比較
Similar Compounds
Adenosine Triphosphate (ATP): Shares the purine base structure but differs in the presence of triphosphate groups.
Tenofovir: An antiviral agent with a similar phosphonate ester group but different overall structure.
Uniqueness
(S)-Diethyl (((1-(6-benzamido-9H-purin-9-yl)-3-hydroxypropan-2-yl)oxy)methyl)phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with enzymes and nucleic acids makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C20H26N5O6P |
|---|---|
分子量 |
463.4 g/mol |
IUPAC名 |
N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C20H26N5O6P/c1-3-30-32(28,31-4-2)14-29-16(11-26)10-25-13-23-17-18(21-12-22-19(17)25)24-20(27)15-8-6-5-7-9-15/h5-9,12-13,16,26H,3-4,10-11,14H2,1-2H3,(H,21,22,24,27) |
InChIキー |
ZGXJYBZCTOWROZ-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(COC(CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)CO)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-[(6-bromopyridin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14791351.png)
![N-[1-chloro-1-(4-fluorophenyl)-3-oxo-3-piperidin-1-ylprop-1-en-2-yl]benzamide](/img/structure/B14791369.png)





![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)

![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)
![3-[(5S,10R,13R,14S)-5,14-dihydroxy-3-[4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B14791413.png)
![1,2-Propanediol, 3-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]-](/img/structure/B14791418.png)
![2-amino-N-[(6-methoxypyridazin-3-yl)methyl]propanamide](/img/structure/B14791426.png)
